N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

LogP Hydrogen Bond Acceptors Hydrophilicity

Researchers often require precise trifunctional linkers for constructing bispecific heterodimers or high-DAR ADCs, yet linear bifunctional PEGs fail to provide three orthogonal reactive sites. N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (CAS 2055042-58-3) solves this with a branched architecture bearing one azide and two NHS esters. - Enables sequential or simultaneous conjugation of two distinct amine-containing ligands plus a click-chemistry payload. - Single-molecule design ensures defined 1:2:1 stoichiometry, eliminating batch variability from multi-linker mixtures. - Hydrophilic PEG3 arms (LogP -2.3) mitigate hydrophobic aggregation, supporting DAR > 4 ADC applications. Supplied with rigorous analytical documentation; available from multiple stock points for rapid global delivery.

Molecular Formula C34H56N6O17
Molecular Weight 820.8 g/mol
Cat. No. B609443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-bis(PEG3-NHS ester)
SynonymsN-(Azido-PEG3)-N-bis(PEG3-NHS ester)
Molecular FormulaC34H56N6O17
Molecular Weight820.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2
InChIKeyCOTRNYFYJHTWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Trifunctional Branched PEG Linker Technical Specifications for Bioconjugation Procurement


N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (CAS 2055042-58-3) is a branched polyethylene glycol (PEG) derivative featuring a tertiary amine core bearing one terminal azide group and two terminal N-hydroxysuccinimide (NHS) ester groups . With a molecular weight of 820.84 g/mol and molecular formula C34H56N6O17, this compound functions as a trifunctional linker capable of orthogonal conjugation reactions . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, while the dual NHS esters react with primary amines on proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds . Unlike linear bifunctional PEG linkers, its branched architecture with two reactive NHS termini plus a click chemistry handle permits the sequential or simultaneous construction of bispecific heterodimers and multifunctional bioconjugates .

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Trifunctional Linker: Why Standard PEG Crosslinkers Cannot Substitute for Branched Architecture Requirements


Standard bifunctional PEG linkers (e.g., Azido-PEG3-NHS ester, Bis-PEG6-NHS ester) cannot functionally replace N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in applications requiring three distinct conjugation sites or orthogonal, sequential coupling strategies . Linear bifunctional linkers offer only two reactive termini—either azide/NHS or NHS/NHS—limiting conjugate architecture to a single heterodimer or homodimer without capacity for subsequent functionalization . Furthermore, attempting to generate comparable multifunctionality using mixtures of different bifunctional linkers introduces stoichiometric complexity, competing reaction kinetics, and reduced reproducibility [1]. The branched, single-molecule design of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) ensures precise 1:2:1 azide-to-NHS stoichiometry, enabling defined conjugate assembly without cross-reactivity or purification bottlenecks associated with multi-component linker systems [1].

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Comparative Performance Evidence for Bioconjugate Synthesis Selection


N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Hydrophilicity Enhancement Versus Linear Bifunctional PEG Linkers

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) exhibits substantially higher hydrophilicity than linear bifunctional PEG linkers of comparable molecular weight, as quantified by its calculated LogP value of -2.3 . This LogP value is notably more negative than typical linear PEG3-NHS ester linkers, which generally exhibit LogP values between -0.5 and -1.0 due to reduced hydrogen bond acceptor density per molecular weight unit . The compound contains 20 hydrogen bond acceptor atoms and 40 rotatable bonds , parameters that correlate directly with enhanced aqueous solubility and reduced non-specific hydrophobic interactions during bioconjugation reactions [1].

LogP Hydrogen Bond Acceptors Hydrophilicity PEG Linker

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactive Site Multiplicity Advantage in Bispecific Heterodimer Synthesis

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) provides three orthogonal reactive sites (one azide, two NHS esters) within a single molecular entity, enabling the synthesis of bispecific heterodimers in fewer synthetic steps compared to multi-component linker systems . In contrast, the most closely related bifunctional alternative, Azido-PEG3-NHS ester, contains only one azide and one NHS ester, requiring sequential protection/deprotection strategies or multiple linker additions to achieve trivalent conjugation . The trifunctional design eliminates intermediate purification steps between coupling reactions when orthogonal conjugation sequences are employed .

Bispecific Heterodimer Trifunctional Linker Click Chemistry Conjugation Sites

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) PEG Chain Length Optimization for Steric Accessibility

The PEG3 chain length in N-(Azido-PEG3)-N-bis(PEG3-NHS ester) provides an optimal balance between linker flexibility and spatial separation of reactive groups, as evidenced by structure-activity relationship studies of branched PEG architectures . The PEG3 repeat unit (approximately 13-15 Å extended length per arm) creates sufficient spacing to minimize steric hindrance during simultaneous conjugation of two amine-containing biomolecules while avoiding the excessive hydrodynamic volume expansion observed with longer PEG chains (e.g., PEG8, PEG12) that can interfere with conjugate characterization and reduce payload density [1].

PEG3 Spacer Steric Hindrance Conjugation Efficiency Linker Flexibility

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Commercial Purity Benchmarking Against In-Class Branched PEG Analogues

Commercially available N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is supplied with documented purity of ≥98% to 99.90% across multiple established vendors, providing a verifiable quality benchmark for procurement . This purity specification is comparable to or exceeds that of closely related branched PEG analogues such as N-(Azido-PEG4)-N-bis(PEG4-NHS ester) (typically ≥95%) and N-(Azido-PEG3)-N-bis(PEG3-acid) (≥95-98%) . High purity is critical for NHS ester-containing linkers, as NHS ester hydrolysis during storage or handling can generate free carboxylic acid impurities that compromise conjugation stoichiometry and final conjugate homogeneity .

Purity Quality Control Procurement Specification Batch Consistency

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Branched Architecture Performance Advantage in ADC High-DAR Formulations

Branched PEG architectures analogous to N-(Azido-PEG3)-N-bis(PEG3-NHS ester) demonstrate superior capacity to offset payload hydrophobicity in high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs) compared to linear PEG linkers of equivalent molecular weight [1]. In systematic studies of trastuzumab-based ADCs, Y-shaped pendant PEG linkers enabled DAR 8 conjugation without aggregation while fully preserving structural integrity of VC-pABC-MMAE payloads, whereas linear PEG linkers of comparable length failed to prevent aggregation at DAR > 4 [1]. The branched architecture distributes hydrophilic PEG mass across multiple spatial vectors, increasing the effective hydrophilicity per linker unit and enabling higher payload loading before the hydrophobic aggregation threshold is reached [1]. This class-level evidence demonstrates that branched PEG designs, including the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) scaffold, provide quantifiable performance advantages for high-DAR ADC applications [2].

Antibody-Drug Conjugate Drug-to-Antibody Ratio Hydrophobicity Offset ADC Aggregation

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Validated Application Scenarios for Bioconjugation and Drug Conjugate Development


Bispecific Heterodimer Synthesis for Targeted Therapeutic Development

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is specifically documented for the synthesis of bispecific heterodimers, leveraging its trifunctional architecture (1 azide + 2 NHS esters) to sequentially conjugate two distinct targeting moieties . The two NHS esters can react with primary amine-containing targeting ligands (e.g., antibody fragments, peptides, or small molecule ligands) under mild aqueous conditions (pH 7.0-8.0), while the azide group remains orthogonal for subsequent click chemistry conjugation to a third functional component such as a fluorescent reporter, cytotoxic payload, or affinity tag . This single-linker, sequential coupling strategy eliminates the need for statistical mixtures of different linkers and ensures defined stoichiometry in the final bispecific construct .

High Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugate (ADC) Development

The branched PEG architecture exemplified by N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is particularly suited for ADC applications requiring DAR > 4, where linear PEG linkers typically fail to prevent hydrophobic aggregation [1]. In systematic studies of PEG linker architecture, branched and Y-shaped PEG designs demonstrated the capacity to offset the hydrophobicity of 8 VC-pABC-MMAE payloads while fully preserving antibody structural integrity and binding affinity [1]. The dual NHS ester termini of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) enable conjugation of two drug payloads per linker unit, while the azide group provides a handle for site-specific antibody attachment or additional functionalization, supporting modular ADC platform development with tunable DAR and hydrophilicity .

Multifunctional Nanoparticle and Biomaterial Surface Modification

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is documented for surface modification of biomaterials and drug delivery systems, where its branched architecture provides denser PEG coverage per attachment point compared to linear bifunctional linkers . The dual NHS esters enable simultaneous or sequential coupling to amine-functionalized surfaces (e.g., amine-modified silica nanoparticles, aminosilane-coated sensors, or amine-containing polymer scaffolds), while the azide group remains available for click chemistry functionalization with alkyne-modified targeting ligands, imaging probes, or therapeutic cargos . The calculated LogP of -2.3 and 20 hydrogen bond acceptor atoms contribute to a hydrophilic surface coating that reduces non-specific protein adsorption , a critical parameter for in vivo nanoparticle circulation and biodistribution.

PROTAC Linker for Ternary Complex Formation Studies

The trifunctional branched architecture of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) provides a versatile scaffold for PROTAC (PROteolysis TArgeting Chimera) linker development, where precise spatial control of ligand presentation influences ternary complex formation efficiency and degradation potency . The PEG3 arms provide sufficient flexibility to accommodate varying distances between E3 ligase-binding and target protein-binding moieties, while the branched core enables attachment of up to three distinct functional elements (two ligands via NHS ester coupling, plus a reporter or solubility-enhancing group via azide click chemistry) . This modularity supports structure-activity relationship studies to optimize linker length, geometry, and hydrophilicity for specific target protein degradation applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.